cis-beta-Formylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-beta-Formylacrylic acid: is an organic compound characterized by the presence of a formyl group and a carboxylic acid group on an acrylic backbone. This compound exists in a cis configuration, which means that the substituents are on the same side of the double bond. It is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-beta-Formylacrylic acid can be synthesized through the oxidation of furan compounds. One common method involves the use of aqueous hydrogen peroxide in the presence of compounds of vanadium, selenium, or chromium. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the formation of the desired cis isomer .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of furan derivatives. This process involves the use of molecular oxygen or peroxides as oxidizing agents. The reaction is typically carried out in a vapor-phase reactor with catalysts such as vanadium(V) oxide .
Analyse Chemischer Reaktionen
Types of Reactions: cis-beta-Formylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or maleic anhydride.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Maleic acid, maleic anhydride.
Reduction: cis-beta-Hydroxyacrylic acid.
Substitution: Various substituted acrylic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
cis-beta-Formylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of cis-beta-Formylacrylic acid involves its ability to participate in various chemical reactions due to the presence of both formyl and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid, which can then participate in further reactions to form more complex molecules .
Vergleich Mit ähnlichen Verbindungen
trans-beta-Formylacrylic acid: The trans isomer of the compound, which has different physical and chemical properties.
Maleic acid: A dicarboxylic acid that is structurally similar but lacks the formyl group.
Fumaric acid: Another dicarboxylic acid with a similar structure but different configuration.
Uniqueness: cis-beta-Formylacrylic acid is unique due to its cis configuration and the presence of both formyl and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
1575-59-3 |
---|---|
Molekularformel |
C4H4O3 |
Molekulargewicht |
100.07 g/mol |
IUPAC-Name |
(E)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |
InChI-Schlüssel |
ZOIRMVZWDRLJPI-OWOJBTEDSA-N |
SMILES |
C(=CC(=O)O)C=O |
Isomerische SMILES |
C(=C/C(=O)O)\C=O |
Kanonische SMILES |
C(=CC(=O)O)C=O |
4437-06-3 1575-59-3 |
|
Synonyme |
4-oxo-2-butenoic acid fumaraldehydic acid fumaraldehydic acid, (Z)-isomer malealdehydic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.